8-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid
CAS No.: 667436-24-0
Cat. No.: VC2015684
Molecular Formula: C15H9ClN2O2
Molecular Weight: 284.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 667436-24-0 |
|---|---|
| Molecular Formula | C15H9ClN2O2 |
| Molecular Weight | 284.69 g/mol |
| IUPAC Name | 8-chloro-2-pyridin-3-ylquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C15H9ClN2O2/c16-12-5-1-4-10-11(15(19)20)7-13(18-14(10)12)9-3-2-6-17-8-9/h1-8H,(H,19,20) |
| Standard InChI Key | GWQRSIFXNZFRGO-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CN=CC=C3 |
| Canonical SMILES | C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CN=CC=C3 |
Introduction
Chemical Structure and Properties
Molecular Structure
8-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid features a quinoline core with specific substitutions: a chlorine atom at position 8, a pyridin-3-yl group at position 2, and a carboxylic acid group at position 4. The structural formula can be represented as follows:
| Structural Component | Description |
|---|---|
| Core Structure | Quinoline ring system |
| Position 2 | Pyridin-3-yl substituent |
| Position 4 | Carboxylic acid group (-COOH) |
| Position 8 | Chlorine atom |
The chemical structure is defined by the following identifiers :
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InChI: InChI=1S/C15H9ClN2O2/c16-12-5-1-4-10-11(15(19)20)7-13(18-14(10)12)9-3-2-6-17-8-9/h1-8H,(H,19,20)
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InChIKey: GWQRSIFXNZFRGO-UHFFFAOYSA-N
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SMILES: C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CN=CC=C3
Physical Properties
The physical properties of 8-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid are summarized in the following table :
| Property | Value |
|---|---|
| Molecular Weight | 284.69 g/mol |
| Density | 1.425 g/cm³ |
| Boiling Point | 509.3°C at 760 mmHg |
| Flash Point | 261.8°C |
| Refractive Index | 1.693 |
| Appearance | Solid (typical for similar compounds) |
| Solubility | Limited water solubility, better solubility in organic solvents |
Chemical Properties
The chemical properties of 8-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid are influenced by its functional groups:
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The carboxylic acid group at position 4 contributes to its acidic character, enabling it to form salts with bases and participate in esterification reactions.
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The pyridine nitrogen atom can act as a weak base and coordinate with metals.
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The quinoline nitrogen contributes to the compound's basic properties and potential for coordination chemistry.
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The chlorine substituent at position 8 affects the electron distribution in the aromatic system, potentially influencing reactivity patterns .
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Hydrogen Bond Donor Count: 1
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Hydrogen Bond Acceptor Count: 4
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Rotatable Bond Count: 2
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Topological Polar Surface Area: 63.1
Applications and Research
Biochemical Research
In biochemical research, 8-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid serves as a valuable tool for studying enzyme interactions and cellular processes. Compounds with this structural motif can be used to:
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Probe biological targets and investigate binding interactions
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Study structure-activity relationships in enzyme inhibition
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Develop novel biochemical assays
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Investigate cellular signaling pathways
The compound's unique structural features make it potentially useful for advancing our understanding of complex biological systems and developing new research tools .
Material Science Applications
In material science, quinoline derivatives like 8-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid can be incorporated into polymer formulations to enhance properties such as:
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Thermal stability
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Mechanical strength
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Optical properties
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Chemical resistance
These properties are crucial for developing high-performance materials with applications in various industries, including electronics, construction, and automotive .
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